(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
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Overview
Description
(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a trifluoromethyl group and a phenyl group in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of phenylhydrazine with trifluoroacetylacetone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making them more effective and stable .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of (1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
- **1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol
- **1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)propane
Uniqueness
The uniqueness of (1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol lies in its specific substitution pattern and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it more reactive and stable compared to similar compounds.
Properties
Molecular Formula |
C11H9F3N2O |
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Molecular Weight |
242.20 g/mol |
IUPAC Name |
[1-phenyl-3-(trifluoromethyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)10-8(7-17)6-16(15-10)9-4-2-1-3-5-9/h1-6,17H,7H2 |
InChI Key |
RRKKDDGJYKJYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)CO |
Origin of Product |
United States |
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